4-fluoro-6-methoxy-7-methyl-1H-indole

Description

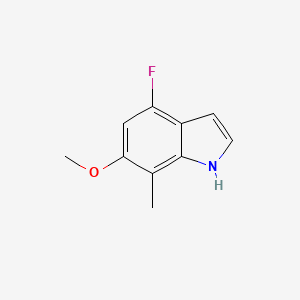

4-Fluoro-6-methoxy-7-methyl-1H-indole is a substituted indole derivative characterized by fluorine at position 4, methoxy at position 6, and methyl at position 7 of the indole ring. Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and synthetic utility. The substitution pattern in this compound introduces distinct electronic and steric effects:

- Fluorine (electron-withdrawing) at position 4 may enhance stability and influence intermolecular interactions.

- Methoxy (electron-donating) at position 6 can increase solubility and modulate reactivity.

Propriétés

IUPAC Name |

4-fluoro-6-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNUYIBJUOZYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1OC)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287778 | |

| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-64-2 | |

| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategies for Methoxy- and Fluoro-Substituted Indoles

Methoxy-activated indoles, including 6-methoxy derivatives, are commonly synthesized via modifications of classical indole synthesis methods such as the Bischler indole synthesis and Cadogan cyclization. Fluorine substitution at the 4-position typically involves selective halogenation or nucleophilic aromatic substitution on appropriately functionalized precursors.

Bischler Indole Synthesis and Modifications : This method involves cyclization of amino ketones derived from substituted anilines and phenacyl bromides. Methoxy groups at C6 are introduced by starting with methoxy-substituted anilines (e.g., 3,5-dimethoxyaniline). Modified Bischler methods improve regioselectivity to favor 3-substituted indoles with methoxy groups at C4 and C6 positions.

Cadogan Cyclization : This microwave-assisted cyclization uses phenylhydrazine derivatives and pyruvic acid in the presence of zinc chloride and phosphorus pentachloride to yield methoxy-substituted indoles efficiently.

Halogenation Techniques : Selective bromination or fluorination is achieved using N-bromosuccinimide (NBS) or other halogenating agents under controlled conditions. Phenylsulfonyl protection groups can provide regioselectivity, protecting certain positions from halogenation and allowing selective substitution at desired sites.

Specific Preparation of 4-Fluoro-6-methoxy-7-methyl-1H-indole

While direct literature on the exact compound is limited, the synthesis can be inferred from related substituted indole preparations involving:

Starting Material : 6-methoxy-7-methylindole or its precursors synthesized via Bischler or Cadogan methods using 3,5-dimethoxyaniline derivatives.

Introduction of Fluorine at C4 : Electrophilic fluorination or halogen-exchange reactions on protected indole intermediates. Fluorination may be achieved by reaction with Selectfluor or other electrophilic fluorinating agents under mild conditions to selectively fluorinate the 4-position.

Methylation at C7 : Methyl groups are introduced via alkylation reactions using methyl iodide or methyl triflate, often after protecting the indole nitrogen to avoid N-alkylation.

Methoxylation at C6 : Typically introduced by using methoxy-substituted anilines as starting materials or by methylation of hydroxy groups on intermediate compounds.

Representative Synthetic Route (Hypothetical Based on Literature)

Analytical Data and Characterization

NMR Spectroscopy : Characteristic signals for the methoxy group (singlet near δ 3.9 ppm), methyl group (singlet near δ 2.3 ppm), and aromatic protons with splitting patterns indicative of fluorine coupling at C4.

Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

Chromatographic Purity : Confirmed by preparative TLC or column chromatography with eluting solvents such as ethyl acetate/petroleum ether mixtures.

Notes on Reaction Optimization and Challenges

Regioselectivity : Achieving selective fluorination at the 4-position requires careful control of reaction conditions and often the use of protecting groups to avoid side reactions.

Yield Improvement : Microwave-assisted cyclizations and use of modern fluorinating agents can enhance yields and reduce reaction times.

Functional Group Compatibility : Methoxy and methyl substituents are generally stable under the reaction conditions used for fluorination and cyclization.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bischler Indole Synthesis | Amino ketone cyclization, NaHCO3, heat | Efficient for methoxy substitution | Possible rearrangement side products |

| Cadogan Cyclization | Phenylhydrazine, ZnCl2, PCl5, microwave | High yield, rapid reaction | Requires careful control of conditions |

| Electrophilic Fluorination | Selectfluor, NFSI, protected indole | Selective fluorination at C4 | Moderate yields, requires protection |

| N-Protection/Deprotection | Acetylation, sulfonylation, KOH hydrolysis | Prevents N-alkylation/side reactions | Additional synthetic steps required |

Analyse Des Réactions Chimiques

4-fluoro-6-methoxy-7-methyl-1H-indole undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-6-methoxy-7-methyl-1H-indole has shown promise as a potential therapeutic agent due to its biological activities:

- Anticancer Activity : This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

- MCF-7 (Breast Cancer) : IC50 = 12.93 µM

- HCT116 (Colon Cancer) : IC50 = 11.52 µM

- p53 Knockout HCT116 : IC50 = 8.00 µM

- HepG2 (Liver Cancer) : IC50 = 15.00 µM

These results indicate significant potency against breast and colon cancer cells, suggesting that it may outperform conventional chemotherapeutics like sorafenib.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit protein kinases such as VEGFR-2, which is crucial in tumor angiogenesis. Additionally, it may induce apoptosis in cancer cells through reactive oxygen species (ROS) pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Trichoderma spp. | 10 |

These findings suggest that the compound exhibits significant antibacterial and antifungal activity, positioning it as a candidate for further development in treating infectious diseases.

Biological Research

The compound is also being investigated for its anti-inflammatory properties and potential as an antiviral agent. Indole derivatives are known to interact with various biological pathways, making them attractive candidates for drug development across multiple therapeutic areas.

Case Studies

Several case studies have underscored the therapeutic potential of indole derivatives:

- VEGFR Inhibition Study : Similar indole derivatives demonstrated inhibition of VEGFR with an IC50 lower than that of sorafenib, indicating their potential as targeted cancer therapies.

- Apoptosis Induction : Research has shown that compounds with similar structures can induce apoptosis in MCF-7 cells via ROS-mediated pathways, supporting their role as effective anticancer agents.

Mécanisme D'action

The mechanism of action of 4-fluoro-6-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

5-Fluoro-1-Methyl-1H-Indole ()

- Substituents : Fluorine at position 5, methyl at position 1.

- Properties : Melting point (55–56°C), synthesized via alkylation with methyl iodide (98% yield) .

- Comparison : The absence of methoxy and methyl groups at positions 6 and 7 reduces steric hindrance compared to the target compound. The electron-withdrawing fluorine at position 5 may lower electron density in the indole ring differently than position 3.

6-Chloro-7-Fluoro-1H-Indole ()

- Substituents : Chlorine at position 6, fluorine at position 5.

- Properties : Melting point (42°C), molecular weight 169.58 g/mol .

- Comparison : Adjacent halogens (Cl and F) create strong electron-withdrawing effects, likely reducing solubility compared to the target compound’s methoxy and methyl groups.

Methyl 4-Methoxy-1,2-Dimethyl-6H-Furo[3,2-e]Indole-7-Carboxylate ()

- Substituents : Methoxy at position 4, methyl groups at positions 1 and 2, and a carboxylate at position 6.

- Properties : Melting point (182–184°C), molecular weight 273.1 g/mol .

- Comparison : The tricyclic furoindole framework and carboxylate group enhance rigidity and polarity, contrasting with the simpler bicyclic structure of the target compound.

Physical and Spectral Properties

The table below summarizes key properties of analogous compounds:

Key Observations :

- Melting Points: Bulky substituents (e.g., benzophenone in ) and polar groups (carboxylate in ) increase melting points. The target compound’s methoxy and methyl groups may result in intermediate melting points (likely 100–150°C).

- Solubility : Methoxy groups enhance solubility in polar solvents, while methyl groups may reduce it slightly.

Activité Biologique

4-Fluoro-6-methoxy-7-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies, data tables, and detailed research results.

The structure of this compound can be described as follows:

- Molecular Formula : C10H10FNO2

- Molecular Weight : 195.19 g/mol

- IUPAC Name : 4-fluoro-6-methoxy-7-methylindole

This compound belongs to the indole family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Studies have demonstrated that indole derivatives can inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of VEGFR-2, a key player in tumor angiogenesis. In silico studies suggest strong binding affinity to the enzyme, with molecular docking studies indicating significant interaction energies .

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.93 | |

| HCT116 (Colon) | 11.52 | |

| p53 Knockout HCT116 | 8.00 | |

| HepG2 (Liver) | 15.00 |

These results indicate that the compound exhibits potent cytotoxicity against breast and colon cancer cell lines, with lower IC50 values suggesting higher efficacy compared to standard chemotherapeutics like sorafenib.

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial properties of this compound. The compound was tested against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14 | |

| Escherichia coli | 12 | |

| Trichoderma spp. | 10 |

These findings suggest that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development in treating infections.

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:

- Case Study on VEGFR Inhibition : A study demonstrated that similar indole derivatives inhibited VEGFR with an IC50 value lower than sorafenib, indicating their potential as targeted therapies for cancer .

- Apoptosis Induction in Cancer Cells : Another study reported that compounds with similar structures induced apoptosis in MCF-7 cells through ROS-mediated pathways, supporting their role as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-6-methoxy-7-methyl-1H-indole, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves functionalization of the indole core via sequential halogenation, methoxylation, and alkylation. For example, fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Key intermediates should be characterized by H/C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity verification. Crystallographic validation (e.g., using SHELX programs ) ensures structural accuracy.

Q. How should researchers handle contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or dynamic effects. Cross-validate using multiple techniques:

- Compare experimental H NMR shifts with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous couplings or overlapping signals.

- Confirm molecular weight via HRMS and crystallographic data (if single crystals are obtainable) .

Q. What safety protocols are critical when handling fluorinated indoles like this compound?

- Methodological Answer : Fluorinated compounds often exhibit enhanced toxicity. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition. For waste disposal, neutralize reactive fluorinated intermediates (e.g., quench with aqueous NaHCO) before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step of 7-methyl substitution?

- Methodological Answer : The alkylation of the indole nitrogen or C7 position requires careful control of base strength and temperature. For example:

- Use NaH or LDA as a strong base in anhydrous THF at −78°C to minimize side reactions.

- Monitor reaction progress via TLC or in situ FTIR to avoid over-alkylation.

- Purify via gradient flash chromatography (e.g., hexane/EtOAc) with silica gel, as demonstrated in related indole syntheses .

Q. What strategies resolve low crystallinity in fluorinated indole derivatives during X-ray diffraction studies?

- Methodological Answer : Fluorine’s electron-withdrawing effects can disrupt crystal packing. To improve crystallinity:

- Co-crystallize with bulky counterions (e.g., tetrabutylammonium salts).

- Use slow vapor diffusion (e.g., ether into DCM) for controlled nucleation.

- Validate data with SHELXL refinement, checking for ADPs (atomic displacement parameters) and R-factors. Contradictions in thermal motion or bond lengths may indicate disorder .

Q. How can researchers design assays to evaluate the biological activity of this compound in cancer models?

- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition) followed by cell viability tests:

- Use fluorescence polarization assays to measure binding affinity to kinases (e.g., FLT3 or EGFR).

- Validate in vitro using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC calculations.

- Compare results with structurally similar indole derivatives (e.g., 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a known FLT3 inhibitor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.